N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide and related compounds typically involves multiple steps, including the formation of benzoxazol and thiophene moieties, followed by their coupling with pyridinyl derivatives. For example, the synthesis of related benzoxazinylthieno[2,3-b]pyridines involves reactions of (3-cyanopyridin-2-ylthio)acetic acids or their amides with o-aminophenyl(diphenyl)carbinol, highlighting the complexity and versatility of synthetic routes for such compounds (Kaigorodova et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds often features intricate arrangements and bonding patterns. For instance, the crystal structure and Hirshfeld surface analysis of related thiophene derivatives reveal specific orientations and hydrogen bonding patterns crucial for their stability and interactions (Prabhuswamy et al., 2016). These analyses provide insights into the spatial arrangement of atoms and the potential for intermolecular interactions.
Chemical Reactions and Properties
N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide and similar compounds participate in a variety of chemical reactions, reflecting their reactive functional groups. For instance, PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation offers a metal-free synthesis route for related 1,2,4-triazolo[1,5-a]pyridines, showcasing the compound's versatility in forming complex heterocyclic structures (Zheng et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. Research into related compounds, like the crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives, reveals specific crystalline arrangements and intermolecular interactions, which can influence their physical properties and application potential (Artheswari et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's functional groups and molecular structure. For example, the synthesis and characterization of related sulfur heterocyclic thiophene derivatives containing triazole and pyridine moieties emphasize the compound's potential as an anticancer agent, demonstrating its chemical activity and potential biological applications (Murugavel et al., 2019).
properties
IUPAC Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-16(15-4-2-8-23-15)19-12-5-6-14-13(9-12)20-17(22-14)11-3-1-7-18-10-11/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRCLPVMCRTBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide |
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